(S)-(+)-Phencyphos hydrate
Overview
Description
(S)-(+)-Phencyphos hydrate is a chiral phosphine ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions. The compound is a hydrate, meaning it contains water molecules within its crystal structure, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Phencyphos hydrate typically involves the reaction of a chiral phosphine precursor with a suitable hydrating agent. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired hydrate. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process typically includes steps such as purification, crystallization, and drying to obtain the final hydrated product with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-Phencyphos hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The phosphine ligand can participate in substitution reactions, where it replaces other ligands in a coordination complex.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal complexes for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted coordination complexes. These products can be further utilized in various catalytic and synthetic applications.
Scientific Research Applications
(S)-(+)-Phencyphos hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-(+)-Phencyphos hydrate involves its ability to coordinate with metal centers in catalytic reactions. The chiral nature of the ligand induces enantioselectivity, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved include various metal complexes and catalytic cycles that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-(+)-Phencyphos hydrate include other chiral phosphine ligands such as ®-(-)-Phencyphos, BINAP, and DIPAMP. These compounds also exhibit high enantioselectivity in catalytic reactions.
Uniqueness
What sets this compound apart from other similar compounds is its specific chiral configuration and the presence of water molecules in its crystal structure. This unique combination can influence its reactivity and selectivity in various chemical reactions, making it a valuable ligand in asymmetric synthesis.
Properties
IUPAC Name |
(4S)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P.H2O/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,12,13);1H2/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOPBMJZQKXMOE-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1C2=CC=CC=C2)O)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COP(=O)(O[C@H]1C2=CC=CC=C2)O)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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